molecular formula C8H5BrClFO2 B1380783 5-Bromo-3-chloro-2-fluorophenylacetic acid CAS No. 1537364-77-4

5-Bromo-3-chloro-2-fluorophenylacetic acid

Cat. No.: B1380783
CAS No.: 1537364-77-4
M. Wt: 267.48 g/mol
InChI Key: SLLPNBWNXSOENV-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluorophenylacetic acid is a multifunctional halogenated aromatic building block primarily used in organic synthesis and pharmaceutical research. The compound features three distinct halogen substituents—bromo, chloro, and fluoro—on the phenyl ring, which confer unique electronic properties and make it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura reactions, and for further functionalization. Its acetic acid side chain allows for easy conversion to amides, esters, and other derivatives, facilitating its incorporation into more complex molecular architectures. Researchers value this compound for its potential in developing active pharmaceutical ingredients (APIs), agrochemicals, and materials science. The specific substitution pattern is particularly useful in structure-activity relationship (SAR) studies to optimize the steric and electronic characteristics of lead compounds. As a solid, it should be stored in a cool, dry place and sealed to maintain stability. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Handling should be performed by qualified professionals in a well-equipped laboratory. The structural analog 2-(5-Bromo-3-chloro-2-fluorophenyl)acetic acid has a CAS Number of 1537364-77-4 .

Properties

IUPAC Name

2-(5-bromo-3-chloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLPNBWNXSOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives. The process may involve:

    Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Introduction of a chlorine atom using chlorine (Cl2) or thionyl chloride (SOCl2).

    Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (Br, Cl, F) are replaced by other nucleophiles.

    Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include substituted phenylacetic acids.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of halogenated aromatic compounds and their reactivity.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The 2-fluoro substituent in the target compound enhances acidity compared to non-fluorinated analogs (e.g., 5-bromo-2-chlorobenzoic acid) due to fluorine’s strong electron-withdrawing nature .
  • Reactivity : The acetic acid group increases solubility in polar solvents compared to phenacyl chloride derivatives (e.g., ’s compound), which are more reactive but less stable .

Physical and Chemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

  • Melting Point : Expected to be higher than 5-bromo-2-chlorobenzoic acid (~180°C ) due to additional fluorine-induced intermolecular interactions.
  • Solubility : Greater water solubility than halogenated phenacyl chlorides (e.g., ’s compound) owing to the ionizable acetic acid group.
  • Molecular Weight : Estimated at ~280–290 g/mol, similar to 3'-bromo-2'-chloro-5'-fluorophenacyl chloride (293.156 g/mol ).

Biological Activity

5-Bromo-3-chloro-2-fluorophenylacetic acid (BCFPA) is an organofluorine compound that has garnered attention in pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with BCFPA, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₈H₅BrClF O₂
  • Molecular Weight: 267.48 g/mol
  • Structural Features: BCFPA features a phenylacetic acid backbone with halogen substitutions (bromine, chlorine, and fluorine), which are believed to enhance its biological interactions.

Biological Activity Overview

1. Antimicrobial Properties

BCFPA has been investigated for its antimicrobial potential against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Testing Method: The disc diffusion method was employed to assess antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Results: Inhibition zones were measured, demonstrating BCFPA's efficacy compared to standard antibiotics like amoxicillin .

2. Mechanism of Action

The biological activity of BCFPA is attributed to its ability to interact with specific molecular targets within microbial cells. The halogen atoms in its structure enhance binding affinity to various enzymes and receptors, influencing key biological pathways:

  • Binding Studies: Interaction studies have shown that BCFPA binds effectively to bacterial enzymes, potentially disrupting metabolic processes essential for bacterial survival.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of BCFPA involved testing against multiple strains of bacteria. The results indicated:

Bacterial StrainInhibition Zone (mm)Comparison with Amoxicillin (1 mg/ml)
Staphylococcus aureus1520
Escherichia coli1218

This study highlighted BCFPA's potential as an alternative antibacterial agent, particularly in cases where conventional antibiotics are ineffective .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of phenylacetic acid derivatives, including BCFPA, revealed:

  • Fluorine Substitution Impact: The presence of fluorine significantly enhances antimicrobial activity compared to compounds lacking this substitution.
  • Optimal Substitution Patterns: Variations in halogen substitutions were shown to affect binding affinity and biological activity, suggesting avenues for further optimization in drug design .

Summary of Findings

The biological activity of this compound is characterized by:

  • Significant Antimicrobial Activity: Effective against a range of bacterial pathogens.
  • Enhanced Binding Affinity: Due to unique halogen substitutions that influence interaction with biological targets.
  • Potential for Drug Development: As a candidate for new antibacterial agents due to its promising efficacy profile.

Future Directions

Further research is necessary to explore the full therapeutic potential of BCFPA. This includes:

  • In Vivo Studies: To assess pharmacokinetics and toxicity profiles.
  • Expanded Testing Against Other Pathogens: To evaluate efficacy across a broader spectrum of microorganisms.
  • Optimization of Chemical Structure: To enhance potency and selectivity for specific biological targets.

Q & A

Q. What mechanistic insights explain low yields in coupling reactions with boronic acid derivatives?

  • Methodology : Steric hindrance from ortho-substituents (Cl, F) can impede Suzuki-Miyaura coupling. Use bulky palladium catalysts (e.g., SPhos-Pd) and microwave-assisted heating to enhance cross-coupling efficiency. Analyze byproducts via LC-MS to identify dehalogenation or homocoupling .

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